molecular formula C8H6BrNOS B14290843 3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one CAS No. 114216-31-8

3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B14290843
CAS No.: 114216-31-8
M. Wt: 244.11 g/mol
InChI Key: LVFNUYRXKLWCDK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one is an organic compound that features a benzothiazole ring substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one typically involves the bromination of 1,3-benzothiazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 3-methyl-1,3-benzothiazol-2(3H)-one.

Scientific Research Applications

3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The benzothiazole ring can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,3-benzothiazol-2(3H)-one
  • 3-(Iodomethyl)-1,3-benzothiazol-2(3H)-one
  • 3-(Methyl)-1,3-benzothiazol-2(3H)-one

Uniqueness

3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in synthetic applications compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

114216-31-8

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

3-(bromomethyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H6BrNOS/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2

InChI Key

LVFNUYRXKLWCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CBr

Origin of Product

United States

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